Methyl Tributylstannyl Sulfide

Übersicht

Beschreibung

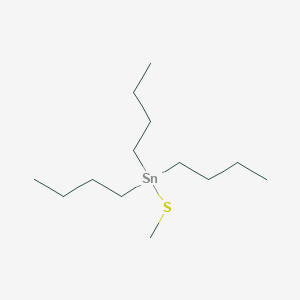

Methyl Tributylstannyl Sulfide is an organotin compound with the chemical formula C13H30SSn . It is characterized by the presence of a sulfur atom bonded to a methyl group and a tributylstannyl group. This compound is known for its unique chemical structure and biological activity, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl Tributylstannyl Sulfide typically involves the reaction of tributylstannyl lithium with methyl sulfide. The process can be summarized as follows:

Formation of Tributylstannyl Lithium: This is achieved by reacting tributyltin chloride with lithium in the presence of a solvent such as tetrahydrofuran.

Reaction with Methyl Sulfide: The tributylstannyl lithium is then reacted with methyl sulfide to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and chromatography is common to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl Tributylstannyl Sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiols.

Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles such as halides and alkoxides are employed under mild conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted organotin compounds.

Wissenschaftliche Forschungsanwendungen

Methyl Tributylstannyl Sulfide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of various organotin compounds, which have applications in catalysis and material science.

Wirkmechanismus

The mechanism of action of Methyl Tributylstannyl Sulfide involves its interaction with molecular targets such as enzymes and receptors. The stannyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The sulfur atom can also participate in redox reactions, influencing cellular redox balance .

Vergleich Mit ähnlichen Verbindungen

Tributylstannyl Chloride: Similar in structure but contains a chloride atom instead of a sulfur atom.

Methyl Tributylstannyl Ether: Contains an ether group instead of a sulfide group.

Uniqueness: Methyl Tributylstannyl Sulfide is unique due to its sulfur-containing structure, which imparts distinct chemical reactivity and biological activity compared to other organotin compounds. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in synthetic chemistry .

Biologische Aktivität

Methyl tributylstannyl sulfide (MTBS) is an organotin compound that has garnered attention for its biological activity, particularly in antimicrobial and cytotoxic applications. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological effects of MTBS.

Chemical Structure and Properties

This compound is characterized by a methyl group and three butyl groups attached to a tin atom, with a sulfide linkage. Its chemical formula is , which contributes to its unique reactivity and biological interactions.

Antimicrobial Properties

MTBS has demonstrated significant antimicrobial activity against various pathogens. A study evaluated its efficacy against bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

The results indicated that MTBS is particularly effective against S. aureus, suggesting potential applications in treating infections caused by this bacterium .

Cytotoxic Effects

MTBS has also been investigated for its cytotoxic properties in cancer cell lines. In vitro studies on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that MTBS induces apoptosis through the generation of reactive oxygen species (ROS).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | ROS generation leading to apoptosis |

| HeLa | 30 | Disruption of mitochondrial membrane potential |

These findings indicate that MTBS may serve as a lead compound for developing new anticancer therapies .

Case Study 1: Antimicrobial Efficacy

In a clinical setting, MTBS was tested against multidrug-resistant strains of bacteria isolated from patients with chronic infections. The study reported a notable reduction in bacterial load when treated with MTBS, highlighting its potential as an alternative therapeutic agent in antibiotic-resistant infections .

Case Study 2: Cancer Cell Line Testing

Another study focused on the cytotoxic effects of MTBS on various cancer cell lines. The researchers observed that treatment with MTBS resulted in significant cell death compared to control groups, particularly in cells exposed to higher concentrations over extended periods. This reinforces the compound's potential role in cancer treatment protocols .

The biological activity of MTBS can be attributed to its ability to generate ROS, which disrupts cellular processes leading to apoptosis in cancer cells. Furthermore, its interaction with bacterial membranes contributes to its antimicrobial effects. The exact molecular pathways involved are still under investigation but are believed to include:

- Induction of oxidative stress

- Disruption of cellular membrane integrity

- Interference with DNA synthesis in microbial cells

Eigenschaften

IUPAC Name |

tributyl(methylsulfanyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.CH4S.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;2H,1H3;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGRGUDWSKNWAP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30SSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455586 | |

| Record name | Methyl Tributylstannyl Sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17314-32-8 | |

| Record name | Methyl Tributylstannyl Sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of Methyl Tributylstannyl Sulfide in chemical synthesis?

A1: this compound acts as a convenient substitute for Methanethiol in thioglycoside synthesis. [] This is because it has a much higher boiling point (104 °C at 0.2 mmHg) compared to the volatile and difficult-to-handle Methanethiol (boiling point 6 °C). [] Essentially, it serves as a more manageable source of the -SMe group in chemical reactions.

Q2: How is the purity of this compound typically assessed?

A2: The purity of this reagent can be determined through a titration with Iodine. [] this compound readily reacts with Iodine, allowing for a direct titration using a solution of Iodine in Carbon Tetrachloride. [] This method provides a reliable way to quantify the amount of active reagent in a sample.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.